molecular formula C11H11F3O B12531996 3-(Trifluoromethyl)-4-phenylbutan-2-one

3-(Trifluoromethyl)-4-phenylbutan-2-one

Cat. No.: B12531996
M. Wt: 216.20 g/mol
InChI Key: PYQKWWZIRGKNCQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-4-phenylbutan-2-one: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl-substituted butanone backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-(Trifluoromethyl)-4-phenylbutan-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s trifluoromethyl group enhances its biological activity, making it a potential candidate for drug development. It has been studied for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-4-phenylbutan-2-one is unique due to its specific structure, which combines the trifluoromethyl group with a phenyl-substituted butanone backbone. This combination imparts distinct chemical and biological properties, making it valuable in diverse applications .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

3-benzyl-4,4,4-trifluorobutan-2-one

InChI

InChI=1S/C11H11F3O/c1-8(15)10(11(12,13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

PYQKWWZIRGKNCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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